molecular formula C20H16BrNO4S B3729472 5-(4-bromobenzoyl)-N-(3-hydroxyphenyl)-2-methylbenzenesulfonamide

5-(4-bromobenzoyl)-N-(3-hydroxyphenyl)-2-methylbenzenesulfonamide

Cat. No. B3729472
M. Wt: 446.3 g/mol
InChI Key: SJJBEDCYHOODKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromobenzoyl)-N-(3-hydroxyphenyl)-2-methylbenzenesulfonamide, commonly known as BB-94, is a chemical compound that has gained significant attention in the field of scientific research. BB-94 belongs to the family of hydroxamic acid-based compounds and is known for its potent inhibitory effects on matrix metalloproteinases (MMPs). MMPs are enzymes that play a crucial role in the remodeling of extracellular matrix (ECM) and are involved in various physiological and pathological processes, such as tissue repair, angiogenesis, and cancer metastasis.

Mechanism of Action

BB-94 acts as a potent inhibitor of 5-(4-bromobenzoyl)-N-(3-hydroxyphenyl)-2-methylbenzenesulfonamide by binding to the active site of the enzyme and preventing the cleavage of ECM proteins. 5-(4-bromobenzoyl)-N-(3-hydroxyphenyl)-2-methylbenzenesulfonamide play a crucial role in the remodeling of ECM proteins, which is essential for various physiological processes, such as tissue repair and angiogenesis. However, overexpression of 5-(4-bromobenzoyl)-N-(3-hydroxyphenyl)-2-methylbenzenesulfonamide has been associated with various pathological processes, such as cancer metastasis and inflammatory diseases. BB-94 inhibits the activity of 5-(4-bromobenzoyl)-N-(3-hydroxyphenyl)-2-methylbenzenesulfonamide, thereby preventing the degradation of ECM proteins and reducing the progression of various pathological processes.
Biochemical and Physiological Effects:
BB-94 has been found to have various biochemical and physiological effects, such as reducing tumor growth and metastasis, inhibiting angiogenesis, and reducing inflammation. BB-94 has been found to be effective in reducing the expression of various pro-inflammatory cytokines, such as TNF-α and IL-1β, and reducing the infiltration of immune cells into inflamed tissues. BB-94 has also been found to be effective in reducing the expression of various angiogenic factors, such as VEGF and bFGF, and inhibiting the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

BB-94 has several advantages for lab experiments, such as its high potency and specificity for 5-(4-bromobenzoyl)-N-(3-hydroxyphenyl)-2-methylbenzenesulfonamide, its ability to inhibit various 5-(4-bromobenzoyl)-N-(3-hydroxyphenyl)-2-methylbenzenesulfonamide, and its ability to inhibit MMP activity in vivo. However, BB-94 has some limitations, such as its relatively short half-life in vivo and its potential off-target effects. BB-94 has also been found to be cytotoxic at high concentrations, which may limit its use in certain experiments.

Future Directions

BB-94 has several potential future directions, such as its use in combination therapy with other anti-cancer drugs, its use in the treatment of inflammatory diseases, and its use in the development of novel MMP inhibitors. BB-94 has also been studied for its potential use in the treatment of Alzheimer's disease, as 5-(4-bromobenzoyl)-N-(3-hydroxyphenyl)-2-methylbenzenesulfonamide have been found to play a role in the pathogenesis of the disease. Further research is needed to explore the potential therapeutic applications of BB-94 and to optimize its use in various experimental settings.

Scientific Research Applications

BB-94 has been extensively studied for its inhibitory effects on 5-(4-bromobenzoyl)-N-(3-hydroxyphenyl)-2-methylbenzenesulfonamide and has been found to be effective in inhibiting various 5-(4-bromobenzoyl)-N-(3-hydroxyphenyl)-2-methylbenzenesulfonamide, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13. BB-94 has been used in various in vitro and in vivo studies to investigate the role of 5-(4-bromobenzoyl)-N-(3-hydroxyphenyl)-2-methylbenzenesulfonamide in various physiological and pathological processes. BB-94 has been found to be effective in inhibiting tumor growth and metastasis in various cancer models. BB-94 has also been studied for its potential therapeutic effects in various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

5-(4-bromobenzoyl)-N-(3-hydroxyphenyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO4S/c1-13-5-6-15(20(24)14-7-9-16(21)10-8-14)11-19(13)27(25,26)22-17-3-2-4-18(23)12-17/h2-12,22-23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJBEDCYHOODKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)S(=O)(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-bromobenzoyl)-N-(3-hydroxyphenyl)-2-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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